tert-butyl N-{[5-(fluorosulfonyl)thiophen-2-yl]methyl}carbamate tert-butyl N-{[5-(fluorosulfonyl)thiophen-2-yl]methyl}carbamate
Brand Name: Vulcanchem
CAS No.: 2387031-39-0
VCID: VC11991631
InChI: InChI=1S/C10H14FNO4S2/c1-10(2,3)16-9(13)12-6-7-4-5-8(17-7)18(11,14)15/h4-5H,6H2,1-3H3,(H,12,13)
SMILES: CC(C)(C)OC(=O)NCC1=CC=C(S1)S(=O)(=O)F
Molecular Formula: C10H14FNO4S2
Molecular Weight: 295.4 g/mol

tert-butyl N-{[5-(fluorosulfonyl)thiophen-2-yl]methyl}carbamate

CAS No.: 2387031-39-0

Cat. No.: VC11991631

Molecular Formula: C10H14FNO4S2

Molecular Weight: 295.4 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl N-{[5-(fluorosulfonyl)thiophen-2-yl]methyl}carbamate - 2387031-39-0

Specification

CAS No. 2387031-39-0
Molecular Formula C10H14FNO4S2
Molecular Weight 295.4 g/mol
IUPAC Name tert-butyl N-[(5-fluorosulfonylthiophen-2-yl)methyl]carbamate
Standard InChI InChI=1S/C10H14FNO4S2/c1-10(2,3)16-9(13)12-6-7-4-5-8(17-7)18(11,14)15/h4-5H,6H2,1-3H3,(H,12,13)
Standard InChI Key HOQQOUFKFXQMBN-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCC1=CC=C(S1)S(=O)(=O)F
Canonical SMILES CC(C)(C)OC(=O)NCC1=CC=C(S1)S(=O)(=O)F

Introduction

Tert-butyl N-{[5-(fluorosulfonyl)thiophen-2-yl]methyl}carbamate is a specialized organic compound featuring a unique molecular structure. It includes a tert-butyl group, a thiophene ring substituted with a fluorosulfonyl group, and a carbamate functional group. The molecular formula of this compound is C₁₃H₁₈FNO₄S, with a molecular weight of approximately 303.35 g/mol. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to the presence of both thiophene and fluorosulfonyl functionalities, which can impart specific chemical reactivity and biological activity.

Synthesis and Chemical Reactivity

The synthesis of tert-butyl N-{[5-(fluorosulfonyl)thiophen-2-yl]methyl}carbamate typically involves multiple steps, although detailed synthesis protocols are not widely documented in the available literature. The compound's chemical reactivity is primarily centered around nucleophilic substitution reactions due to the presence of the fluorosulfonyl group, which acts as a leaving group.

Biological Activity and Potential Applications

Tert-butyl N-{[5-(fluorosulfonyl)thiophen-2-yl]methyl}carbamate exhibits promising biological activity, particularly in its interaction with various biological targets. The fluorosulfonyl group enhances its electrophilic character, allowing it to participate in enzyme inhibition or modification. This makes it a valuable candidate for further research and application development in medicinal chemistry and related fields.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with tert-butyl N-{[5-(fluorosulfonyl)thiophen-2-yl]methyl}carbamate, allowing for comparative analysis:

Compound NameMolecular FormulaKey Features
Tert-butyl N-(3-fluoro-4-hydroxybutyl)carbamateC₁₁H₁₈FNO₄Contains a hydroxy group; used in organic synthesis
Tert-butyl N-{(benzenesulfonyl)(thiophen-2-yl)methyl}carbamateC₁₆H₁₉NO₄S₂Incorporates a benzenesulfonyl group; potential for diverse applications
Tert-butyl (5-formylthiazol-2-yl)(methyl)carbamateC₁₀H₁₄N₂O₃SFeatures a thiazole ring; studied for biological activity

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